molecular formula C27H26N2O3S B11404772 2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B11404772
M. Wt: 458.6 g/mol
InChI Key: DIRQFOBQNUHDMW-UHFFFAOYSA-N
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Description

2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(2-PHENYLETHYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran ring, a cyclopentathiophene ring, and various functional groups.

Preparation Methods

The synthesis of 2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(2-PHENYLETHYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The process may include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the Cyclopentathiophene Ring: This step may involve the use of sulfur-containing reagents and cyclization techniques.

    Coupling Reactions: The benzofuran and cyclopentathiophene rings are coupled using amide bond formation reactions, often facilitated by coupling reagents like EDCI or DCC.

    Functional Group Modifications: Introduction of the phenylethyl group and other functional groups through substitution reactions.

Chemical Reactions Analysis

2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(2-PHENYLETHYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Medicine: Due to its potential biological activities, it may be explored for therapeutic applications, such as anticancer or antiviral agents.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(2-PHENYLETHYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The benzofuran and thiophene rings may interact with enzymes or receptors, modulating their activity. The compound’s functional groups can form hydrogen bonds or hydrophobic interactions with target molecules, influencing biological pathways .

Comparison with Similar Compounds

Similar compounds include other benzofuran and thiophene derivatives, such as:

Properties

Molecular Formula

C27H26N2O3S

Molecular Weight

458.6 g/mol

IUPAC Name

2-[[2-(5-methyl-1-benzofuran-3-yl)acetyl]amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C27H26N2O3S/c1-17-10-11-22-21(14-17)19(16-32-22)15-24(30)29-27-25(20-8-5-9-23(20)33-27)26(31)28-13-12-18-6-3-2-4-7-18/h2-4,6-7,10-11,14,16H,5,8-9,12-13,15H2,1H3,(H,28,31)(H,29,30)

InChI Key

DIRQFOBQNUHDMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCCC5=CC=CC=C5

Origin of Product

United States

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